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molecular formula C5H7N3O2 B8577421 2-Cyano-2-(ethoxyimino)acetamide CAS No. 57967-25-6

2-Cyano-2-(ethoxyimino)acetamide

Cat. No. B8577421
M. Wt: 141.13 g/mol
InChI Key: MGOXSPSQGVEAGD-UHFFFAOYSA-N
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Patent
US05773624

Procedure details

62.5% sulfuric acid (69.5 g, 0.44 mol) was added dropwise to a suspension of 2-cyanoacetamide (84 g, 1 mol) and sodium nitrite (82.8 g, 1.2 mol) in water (130 ml), at 35° to 40° C., and the mixture was allowed to react for 3.5 hrs. Potassium carbonate (73.3 g, 0.52 mol) in water (91 ml) was added thereto and then diethyl sulfate (16.9 g, 1.1 mmol) was added dropwise at 35° to 40° C. After completion of the addition, the reaction mixture was stirred at the same temperature for 2 hrs. and cooled to 5° C. The precipitate were filtered off, washed with water and dried to give 2-cyano-2-ethoxyimino-acetamide (130 g, yield: 92.2%).
Quantity
69.5 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
82.8 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
73.3 g
Type
reactant
Reaction Step Two
Name
Quantity
91 mL
Type
solvent
Reaction Step Two
Quantity
16.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([CH2:8][C:9]([NH2:11])=[O:10])#[N:7].[N:12]([O-:14])=O.[Na+].C(=O)([O-])[O-].[K+].[K+].S(OCC)(O[CH2:26][CH3:27])(=O)=O>O>[C:6]([C:8](=[N:12][O:14][CH2:26][CH3:27])[C:9]([NH2:11])=[O:10])#[N:7] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
69.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
84 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
82.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
73.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
91 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
16.9 g
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at the same temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 3.5 hrs
Duration
3.5 h
ADDITION
Type
ADDITION
Details
After completion of the addition
FILTRATION
Type
FILTRATION
Details
The precipitate were filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C(C(=O)N)=NOCC
Measurements
Type Value Analysis
AMOUNT: MASS 130 g
YIELD: PERCENTYIELD 92.2%
YIELD: CALCULATEDPERCENTYIELD 83740.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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